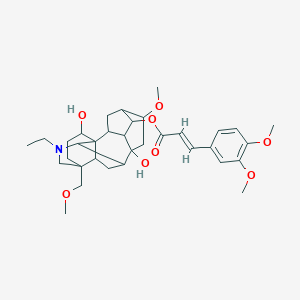
Gymnaconitine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Gymnaconitine is a natural compound that belongs to the class of diterpenoid alkaloids. It is extracted from the roots of aconitum gymnaconitum, a plant native to China and Japan. Gymnaconitine has been extensively studied for its potential pharmacological properties, including analgesic, anti-inflammatory, and anti-tumor effects.
Mecanismo De Acción
The mechanism of action of gymnaconitine is not fully understood, but several studies have suggested that it may act on the central nervous system by affecting the release of neurotransmitters such as dopamine and serotonin. Additionally, gymnaconitine has been shown to have a positive effect on the immune system by increasing the production of cytokines.
Efectos Bioquímicos Y Fisiológicos
Gymnaconitine has been shown to have several biochemical and physiological effects. It has been demonstrated to have analgesic and anti-inflammatory effects by reducing the production of inflammatory cytokines such as TNF-alpha and IL-6. Additionally, gymnaconitine has been shown to have a positive effect on the immune system by increasing the production of cytokines such as IL-2 and IFN-gamma.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using gymnaconitine in lab experiments is its natural origin, which makes it a potential alternative to synthetic drugs. Additionally, gymnaconitine has been extensively studied, and its pharmacological properties are well-known. However, one of the limitations of using gymnaconitine in lab experiments is its toxicity, which requires careful handling and dosage control.
Direcciones Futuras
There are several future directions for gymnaconitine research. One potential area of research is the development of gymnaconitine derivatives with improved pharmacological properties. Additionally, further studies are needed to elucidate the mechanism of action of gymnaconitine and its potential use in the treatment of various diseases. Finally, the potential toxicity of gymnaconitine needs to be further investigated to ensure its safe use in lab experiments and potential clinical applications.
Conclusion:
In conclusion, gymnaconitine is a natural compound that has been extensively studied for its potential pharmacological properties. Its analgesic, anti-inflammatory, and anti-tumor effects make it a potential alternative to synthetic drugs. However, its toxicity requires careful handling and dosage control. Further research is needed to elucidate the mechanism of action of gymnaconitine and its potential use in the treatment of various diseases.
Métodos De Síntesis
Gymnaconitine can be synthesized through several methods, including extraction from the roots of aconitum gymnaconitum, total synthesis, and semi-synthesis. The most common method for obtaining gymnaconitine is through extraction from the roots of aconitum gymnaconitum. The extraction process involves several steps, including drying, grinding, and extraction with organic solvents such as ethanol or methanol.
Aplicaciones Científicas De Investigación
Gymnaconitine has been extensively studied for its potential pharmacological properties. Several studies have demonstrated that gymnaconitine has analgesic, anti-inflammatory, and anti-tumor effects. Additionally, gymnaconitine has been shown to have a positive effect on the central nervous system, including sedative and hypnotic effects.
Propiedades
Número CAS |
103956-41-8 |
|---|---|
Nombre del producto |
Gymnaconitine |
Fórmula molecular |
C34H47NO8 |
Peso molecular |
597.7 g/mol |
Nombre IUPAC |
[11-ethyl-8,16-dihydroxy-6-methoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] (E)-3-(3,4-dimethoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C34H47NO8/c1-6-35-17-32(18-39-2)12-11-27(36)34-21-14-20-25(42-5)16-33(38,22(31(34)35)15-26(32)34)29(21)30(20)43-28(37)10-8-19-7-9-23(40-3)24(13-19)41-4/h7-10,13,20-22,25-27,29-31,36,38H,6,11-12,14-18H2,1-5H3/b10-8+ |
Clave InChI |
OSGULNOCFPGGSK-CSKARUKUSA-N |
SMILES isomérico |
CCN1CC2(CCC(C34C2CC(C31)C5(CC(C6CC4C5C6OC(=O)/C=C/C7=CC(=C(C=C7)OC)OC)OC)O)O)COC |
SMILES |
CCN1CC2(CCC(C34C2CC(C31)C5(CC(C6CC4C5C6OC(=O)C=CC7=CC(=C(C=C7)OC)OC)OC)O)O)COC |
SMILES canónico |
CCN1CC2(CCC(C34C2CC(C31)C5(CC(C6CC4C5C6OC(=O)C=CC7=CC(=C(C=C7)OC)OC)OC)O)O)COC |
Sinónimos |
gymnaconitine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



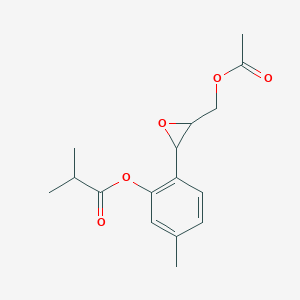
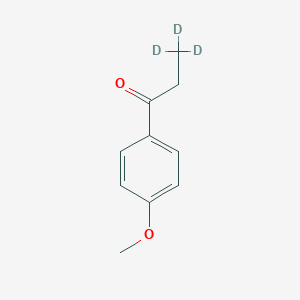

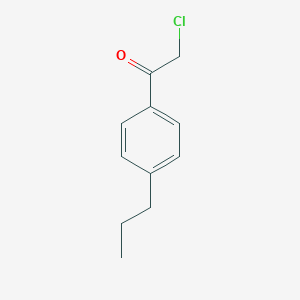

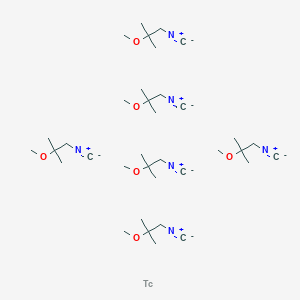
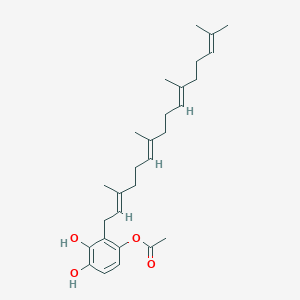


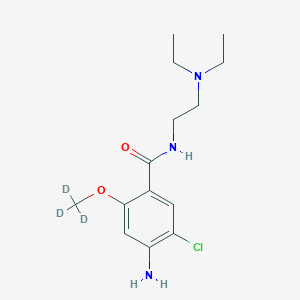
![3,3-Dimethoxy-2-[(3,4,5-trimethoxyphenyl)methyl]propanenitrile](/img/structure/B18750.png)

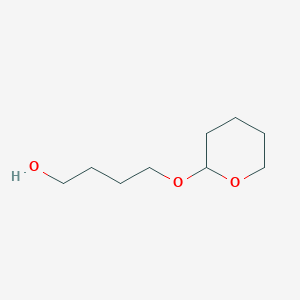
![Butanal, 4-[(tetrahydro-2H-pyran-2-yl)oxy]-](/img/structure/B18758.png)